molecular formula C19H29ClN2O2 B160872 Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride CAS No. 6278-90-6

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No. B160872
CAS RN: 6278-90-6
M. Wt: 352.9 g/mol
InChI Key: IASIBURGMIVLIA-UHFFFAOYSA-N
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Description

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound with the CAS Number: 6278-90-6. It has a molecular weight of 352.9 and its IUPAC name is octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is 1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H .


Physical And Chemical Properties Analysis

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a solid at room temperature . It has a molecular formula of C19H29ClN2O2 .

Scientific Research Applications

  • Biological Activity of Schiff Bases Derived from Indole Group : Schiff bases containing the indole group, including derivatives of 2-amino-3-(1H-indol-3-yl)propanoic acid, have been synthesized and examined for their antimicrobial activity. These compounds demonstrated remarkable antimicrobial properties, indicating their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

  • Corrosion Inhibition : L-Tryptophan-derived Schiff bases, similar in structure to Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, have been investigated for their role in inhibiting the corrosion of stainless steel in acidic environments. The studies found these compounds to be effective in protecting against corrosion, suggesting their use in industrial applications (Vikneshvaran & Velmathi, 2017).

  • Polymorphism in Pharmaceutical Compounds : Research on polymorphic forms of compounds structurally related to Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has been conducted to understand their characteristics using various spectroscopic and diffractometric techniques. This study is crucial for the analytical and physical characterization of pharmaceutical compounds (Vogt et al., 2013).

  • Crystal Structure Analysis : The crystal structure of compounds similar to Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has been analyzed, providing insights into their molecular geometry and potential applications in various fields, including pharmaceuticals (Li, Liang, & Tai, 2009).

  • Organotin-IV Complexes with Antimicrobial Properties : Organotin(IV) complexes using derivatives of 2-amino-3-(1H-indol-3-yl)propanoic acid have been synthesized and shown to possess antimicrobial properties. These complexes could potentially be used in medical applications (Basu Baul et al., 2017).

  • Aqueous Micellar Medium Promoted Synthesis : A novel synthesis method in an aqueous micellar medium for derivatives of 2-amino-6-(1H-indol-3-yl)pyridine has been developed, showcasing an environmentally friendly approach to synthesizing these compounds (Fatma et al., 2014).

  • Halide-Substituted Chiral Schiff Bases for Corrosion Inhibition : L-Tryptophan-based chiral Schiff bases, similar to Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, have been synthesized and found effective in inhibiting corrosion on carbon steel surfaces in acidic environments (Vikneshvaran & Velmathi, 2019).

  • Computational Peptidology and Antifungal Tripeptides : Computational methods have been employed to study the molecular properties and structures of new antifungal tripeptides, including those with indole-based components like Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. This research aids in drug design and understanding biochemical interactions (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

octyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIBURGMIVLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563902
Record name Octyl tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

CAS RN

6278-90-6
Record name 6278-90-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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